molecular formula C12H16O4 B1366208 Ethyl 2,5-dimethoxyphenylacetate CAS No. 66469-86-1

Ethyl 2,5-dimethoxyphenylacetate

Cat. No.: B1366208
CAS No.: 66469-86-1
M. Wt: 224.25 g/mol
InChI Key: RNNQUXSAPFQIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dimethoxyphenylacetate: is an organic compound classified as an ester. It is known for its utility in chemical synthesis and various scientific research applications. The compound has a molecular formula of C12H16O4 and a molecular weight of 224.25 g/mol .

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 2,5-dimethoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with ethyl chloroacetate in the presence of aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to achieve the desired quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol, 2,5-dimethoxyphenylethanol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2,5-dimethoxyphenylacetic acid.

  • Reduction: 2,5-dimethoxyphenylethanol.

  • Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,5-dimethoxyphenylacetate is widely used in scientific research across multiple fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

  • Industry: this compound is utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism by which Ethyl 2,5-dimethoxyphenylacetate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 3,4-dimethoxyphenylacetate: Similar structure but with methoxy groups at different positions on the benzene ring.

  • Ethyl 2,6-dimethoxyphenylacetate: Another positional isomer with methoxy groups at the 2 and 6 positions.

Uniqueness: Ethyl 2,5-dimethoxyphenylacetate is unique due to its specific arrangement of methoxy groups on the benzene ring, which influences its reactivity and biological activity. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 2-(2,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-7-10(14-2)5-6-11(9)15-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNQUXSAPFQIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407848
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66469-86-1
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dimethoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dimethoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,5-dimethoxyphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-dimethoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,5-dimethoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-dimethoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.